Cas no 1525673-08-8 (4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid)
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid
- EN300-1930081
- 1525673-08-8
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- Inchi: 1S/C13H12F3NO2/c1-17-5-4-9-6-8(2-3-11(9)17)10(7-12(18)19)13(14,15)16/h2-6,10H,7H2,1H3,(H,18,19)
- InChI Key: YGODDJRETYOUAV-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)O)C1C=CC2=C(C=CN2C)C=1)(F)F
Computed Properties
- Exact Mass: 271.08201311g/mol
- Monoisotopic Mass: 271.08201311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 42.2Ų
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930081-0.05g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1930081-0.1g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1930081-0.25g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1930081-0.5g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1930081-1.0g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1930081-2.5g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1930081-5.0g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1930081-10.0g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1930081-1g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1930081-5g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid |
1525673-08-8 | 5g |
$3396.0 | 2023-09-17 |
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid Related Literature
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Additional information on 4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid
Introduction to 4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid (CAS No. 1525673-08-8) in Modern Chemical and Pharmaceutical Research
4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid, identified by its CAS number 1525673-08-8, is a fluorinated heterocyclic compound that has garnered significant attention in the realm of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. The compound’s molecular framework combines a trifluoromethyl group with an indole moiety, both of which are well-documented for their roles in modulating biological pathways and enhancing pharmacological efficacy. This introduction delves into the compound’s chemical characteristics, its applications in drug discovery, and recent advancements in its study.
The presence of the trifluoromethyl group in 4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid is a key feature that contributes to its pharmacological relevance. Fluorinated compounds are widely recognized for their ability to improve metabolic stability, binding affinity, and overall bioavailability of pharmaceuticals. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. This has made such compounds valuable scaffolds in medicinal chemistry for designing novel therapeutic agents.
The indole ring in 4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid further enhances its potential as a pharmacophore. Indole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif is frequently encountered in natural products and synthetic drugs, underscoring its importance in therapeutic development. The combination of the indole ring with the trifluoromethyl-substituted butanoic acid moiety creates a complex scaffold that may exhibit novel mechanisms of action.
Recent research has highlighted the compound’s potential in various therapeutic areas. For instance, studies have suggested that derivatives of this class may interfere with key signaling pathways involved in cancer progression. The fluorine atoms can enhance the lipophilicity of the molecule, facilitating better penetration into cellular compartments and interaction with intracellular targets. Additionally, the methyl group on the indole ring can modulate receptor binding affinity, making it a versatile tool for fine-tuning pharmacological effects.
In vitro studies have begun to explore the biological profile of 4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid. Initial assays indicate that it may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological disorders. The compound’s ability to cross the blood-brain barrier is also being investigated, as this property is crucial for developing effective treatments for central nervous system (CNS) diseases. Furthermore, its potential as an intermediate in synthesizing more complex molecules is under scrutiny, suggesting broader applications in drug development pipelines.
The synthesis of 4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid presents both challenges and opportunities. Given its fluorinated structure, traditional synthetic routes may require advanced methodologies to ensure regioselectivity and high yield. However, recent advances in fluorination chemistry have provided new tools for constructing such molecules efficiently. Techniques like transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled precise modifications at specific positions within the molecular framework.
The compound’s stability under various conditions is another critical aspect being studied. Fluorinated compounds can sometimes exhibit unique physicochemical properties that affect their storage and handling requirements. Researchers are exploring ways to optimize synthetic protocols to maximize yield while maintaining purity and stability. This includes investigating solubility profiles and compatibility with different reaction conditions.
Future directions in research on 4,4,4-trifluoro-3-(1-methyl-1H-indol-5-yl)butanoic acid include expanding its scope into preclinical studies. Collaborative efforts between chemists and biologists are essential for evaluating its efficacy and safety profiles in animal models before human trials can be considered. Additionally, computational modeling techniques may aid in predicting how the molecule interacts with biological targets at an atomic level.
The broader implications of this research extend beyond individual therapeutic applications. The development of novel fluorinated heterocyclic compounds like 1525673-08-8 contributes to the growing library of molecules that could revolutionize drug discovery approaches across multiple therapeutic areas. By leveraging structural diversity inherent in such compounds—particularly those incorporating indole moieties—scientists hope to uncover new treatments for unmet medical needs.
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